Glucaric Acid
Description
Properties
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLZVSRJTYRBFB-LLEIAEIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859455, DTXSID501340165 | |
| Record name | D-Glucaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501340165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glucaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
912 mg/mL | |
| Record name | Glucaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25525-21-7, 87-73-0 | |
| Record name | Glucaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25525-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saccharic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glucaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025525217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucaric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03603 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Glucaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501340165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glucaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GLUCARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLZ991V4A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Glucaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000663 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Glucaric acid can be synthesized through the oxidation of glucose. One common method involves the use of nitric acid as an oxidant, which converts glucose into this compound with moderate yields . Another approach is the biocatalytic method, which employs engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae to produce this compound from glucose .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to express specific enzymes that catalyze the conversion of glucose to this compound. The fermentation broth is then subjected to purification processes, such as antisolvent crystallization and azeotropic drying, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Glucaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The most common reaction is the oxidation of glucose to this compound using nitric acid .
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidant to convert glucose to this compound.
Reduction: this compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: this compound can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Major Products Formed
Oxidation: The primary product is this compound itself.
Reduction: The major products are this compound derivatives, such as glucarolactone.
Substitution: Esterification reactions yield this compound esters.
Scientific Research Applications
Industrial Applications
1.1 Polymer Industry
Glucaric acid serves as an intermediate in the production of biobased adipic acid, which is a key component in the synthesis of nylon. The transition from fossil-derived adipic acid to this compound is pivotal for reducing environmental impact. A world-scale plant can utilize approximately 225 kilotons of this compound annually for this purpose .
1.2 Detergent and Cleaning Products
this compound and its salts are used as chelating agents in phosphate-free detergents and biodegradable cleaners. They effectively bind metal ions, thereby preventing the formation of scale in hard water . This application is particularly important as it aligns with environmental regulations aimed at reducing phosphates in wastewater.
1.3 Cement and Concrete Additives
In the construction industry, this compound is utilized as an additive in cement formulations due to its corrosion inhibition properties. It helps enhance the durability of concrete structures by reducing pH levels during curing processes .
Pharmaceutical and Nutraceutical Applications
2.1 Antitumor Properties
Research indicates that this compound may act as an antitumor agent by inhibiting carcinogen-DNA binding, thus potentially reducing cancer risk . This property has prompted studies into its use as a dietary supplement for cancer prevention.
2.2 Cholesterol Reduction
this compound has been shown to play a role in cholesterol metabolism, suggesting its potential as a therapeutic agent for managing cholesterol levels . Its natural occurrence in fruits and vegetables further supports its application in health supplements.
Biotechnological Innovations
3.1 Microbial Production
Recent advancements in biotechnology have enabled the microbial production of this compound through engineered strains of Escherichia coli. For instance, researchers at the Massachusetts Institute of Technology developed a biosynthetic pathway that significantly enhances this compound yields by diverting glucose-6-phosphate into this compound production . This method not only improves yield but also reduces production costs compared to traditional chemical synthesis methods.
3.2 Electrochemical Production
Electrochemical methods have been explored for producing this compound from glucose with high efficiency. A study reported a faradaic efficiency of 87% and a yield of 83% through glucose electrolysis, showcasing the potential for sustainable production methods .
Case Studies
| Study | Method | Yield | Application |
|---|---|---|---|
| MIT Research (2017) | Engineered E. coli | Up to 0.8 g/L | Pharmaceutical applications |
| Kalion Inc. (2019) | Microbial fermentation | Multi-ton volumes | Water treatment as corrosion inhibitor |
| Electrochemical Study | Glucose electrolysis | 83% yield | Sustainable chemical production |
Environmental Impact
The shift towards using this compound in industrial applications is driven by its potential to replace environmentally harmful chemicals such as phosphates in detergents and water treatment processes. The biodegradability of this compound allows for safer disposal and reduced ecological footprint compared to traditional alternatives .
Mechanism of Action
Glucaric acid exerts its effects through various molecular pathways. In the liver, it enhances detoxification processes by increasing the solubility of toxic substances, facilitating their excretion . It also inhibits the enzyme beta-glucuronidase, which is involved in the production of carcinogens . Additionally, this compound has antioxidant properties, which contribute to its protective effects against oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Glucaric Acid vs. Gluconic Acid
- Electrochemical Behavior: On gold electrodes, gluconic acid dominates at lower potentials (86.6% selectivity), while this compound forms at higher potentials (13.5% selectivity) .
- Industrial Routes : Gluconic acid is produced via partial glucose oxidation, whereas this compound requires full oxidation, making the latter more energy-intensive .
This compound vs. Calcium D-Glucarate
- Detoxification Role : Calcium D-glucarate supports the glucuronidation pathway by preventing toxin reabsorption, whereas free this compound is less stable in physiological conditions .
This compound vs. Galactaric Acid
This compound vs. Chlorogenic Acid
Key Research Findings
- Production Challenges :
- Medical Applications: Technetium-99m-labeled this compound detects myocardial necrosis within 10 days post-infarction, a unique application absent in gluconic acid . No causal link between this compound and glaucoma was found, though it accumulates in aqueous humor under high intraocular pressure .
Data Tables
Table 1: Catalytic Efficiency in Glucose Oxidation
Table 2: Microbial Production Strains
| Strain | Titer (g/L) | Substrate | Key Modification | Reference |
|---|---|---|---|---|
| E. coli BL21(DE3) | 1.13 | Glucose | Heterologous enzyme expression | |
| S. cerevisiae | 4.5 | Glucose | miox4 and udh gene integration |
Biological Activity
D-Glucaric acid, a naturally occurring compound found in various fruits and vegetables, has garnered attention for its multifaceted biological activities. This article explores its biological significance, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Overview of Glucaric Acid
D-Glucaric acid is a non-toxic compound produced in small quantities by mammals, including humans. It is primarily derived from the metabolism of D-glucuronic acid and plays a crucial role in detoxification processes within the body. The compound is known for its ability to inhibit β-glucuronidase, an enzyme implicated in the hydrolysis of glucuronide conjugates, which can lead to the reactivation of toxins and carcinogens in the body .
Hepatoprotective Effects
Research indicates that this compound exhibits hepatoprotective properties by mitigating liver toxicity through several mechanisms:
- Reduction of Reactive Oxygen Species (ROS) : this compound supplementation has been shown to lower ROS levels in hepatocytes under oxidative stress conditions. In a study simulating alcohol-induced liver toxicity, increasing doses of this compound significantly reduced ROS production from 70 nM (control) to 16 nM at a dose of 1.8 mg/100 mL grapefruit juice .
- Inhibition of β-Glucuronidase : By inhibiting β-glucuronidase activity, this compound prevents the deconjugation of harmful substances, thereby enhancing detoxification. Elevated levels of this enzyme are associated with increased cancer risk, particularly hormone-dependent cancers .
- Anti-inflammatory Properties : this compound also exhibits anti-inflammatory effects, which contribute to its protective role against liver damage and other inflammatory conditions.
Cholesterol-Lowering Effects
This compound has been linked to cholesterol-lowering effects through its ability to enhance bile acid excretion and modulate lipid metabolism. This action may help reduce the risk of cardiovascular diseases .
Table 1: Serum Concentration of this compound at Various Doses
| This compound Dose (mg/100 mL) | Serum Concentration (µM) |
|---|---|
| 1.8 | 2.7 |
| 26 | 39 |
| 52 | 78 |
| 120 | 180 |
This table summarizes serum concentrations achieved with different doses of this compound administered via grapefruit juice, highlighting a dose-dependent relationship in its biological activity .
Case Study: Cancer Prevention
A notable study focused on the role of this compound in cancer prevention explored its effects on hormone-dependent cancers. The study found that supplementation with glucarates led to significant reductions in tumor growth rates in experimental models by altering steroidogenesis and promoting apoptosis in cancer cells .
Production and Biosynthesis
Recent advancements have also been made in the biosynthesis of this compound using recombinant strains of Escherichia coli. This biotechnological approach allows for more sustainable production methods that could enhance availability for research and therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing high-purity crystalline D-glucaric acid from its salts?
- Crystalline D-glucaric acid can be synthesized from commercially available calcium or potassium glucarate salts through acidification and purification steps. A validated method involves dissolving the salt in aqueous HCl, followed by controlled evaporation and recrystallization to achieve >98% purity. Spectroscopic techniques (e.g., NMR, FTIR) and X-ray diffraction confirm crystallinity and chemical identity . Antisolvents like isopropanol can enhance crystallization efficiency while avoiding lactonization, a common side reaction .
Q. How is glucaric acid characterized in terms of structural and functional properties?
- Key characterization methods include:
- NMR spectroscopy : To distinguish between this compound and its lactone derivatives, particularly in aqueous solutions where lactonization is pH-dependent .
- HPLC with refractive index detection : For quantifying this compound in fermentation broths or reaction mixtures, using ion-exchange columns to separate it from gluconic acid and other intermediates .
- Titration : To determine acid dissociation constants (pKa values), critical for understanding its chelation behavior with metal ions like calcium .
Q. What catalytic systems are effective for oxidizing glucose to this compound, and what are their limitations?
- Noble metal catalysts (Pt, Au, Pd) on carbon or oxide supports, often with Bi or Sn promoters, achieve 50–55% this compound yields from glucose under alkaline, oxygen-rich conditions. Challenges include catalyst deactivation due to strong adsorption of this compound and competing side reactions (e.g., C-C cleavage to formic acid). Optimizing pH (8–10) and oxygen partial pressure (≥2 bar) minimizes overoxidation .
Advanced Research Questions
Q. How can metabolic engineering improve this compound biosynthesis in microbial systems like Pichia pastoris?
- Strategies include:
- Pathway modularization : Separating myo-inositol oxidation (via ino1 and miox genes) from gluconate metabolism to reduce metabolic burden .
- Promoter engineering : Using inducible promoters (e.g., AOX1) to time-expression of rate-limiting enzymes like uronate dehydrogenase .
- Co-factor balancing : Overexpressing NAD+ regeneration enzymes (e.g., formate dehydrogenase) to sustain oxidation steps. Current titers in engineered P. pastoris reach ~10 g/L, but scalability requires addressing pH sensitivity and feedback inhibition .
Q. What factors influence selectivity in the electrochemical oxidation of D-glucose to this compound?
- Electrode material : Gold electrodes favor gluconic acid (86.6% selectivity at low potentials), while platinum promotes this compound (12.6%) via sequential oxidation of C1 and C6 hydroxyl groups.
- Potential control : At 0.6 V vs. RHE, this compound selectivity increases due to enhanced C6 oxidation, but competing chemical degradation (e.g., alkaline hydrolysis) reduces overall yields. Temperature modulation (5°C) slows side reactions, improving this compound recovery to ~13.5% .
Q. How do data contradictions arise in catalytic studies of this compound production, and how can they be resolved?
- Discrepancies in reported yields (e.g., 50% vs. 74% for Pt/C catalysts) stem from:
- Reaction conditions : Differences in glucose concentration (0.1 M vs. 0.5 M) or oxygen availability alter mass transfer rates.
- Analytical variability : HPLC methods may fail to resolve this compound from lactones, leading to underestimation. Using post-column acidification ensures accurate quantification .
Q. What advanced separation techniques are effective for isolating this compound from fermentation broths?
- Antisolvent crystallization : Isopropanol reduces this compound solubility by 90%, enabling recovery of 71% pure crystals.
- Azeotropic drying : Removes residual water at low temperatures (<40°C) to prevent lactonization.
- Ion-exchange resins : TOA (trioctylamine)-functionalized resins selectively bind this compound over salts, achieving >99.9% recovery of monopotassium glucarate .
Methodological Notes
- Data validation : Cross-reference catalytic performance using multiple characterization techniques (e.g., GC-MS for volatile byproducts, ICP-OES for metal leaching) .
- Reproducibility : Detailed experimental protocols are available in open-access repositories like Bio-protocol, emphasizing reaction quenching to halt post-sampling lactonization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
